N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide
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Overview
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound Its structure includes a benzoxazepine ring, which is a bicyclic structure containing both oxygen and nitrogen atoms, and a methoxyphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an ortho-aminophenol and a suitable carbonyl compound.
Introduction of the Propyl Group: This step may involve alkylation reactions using propyl halides under basic conditions.
Attachment of the Methoxyphenoxyacetamide Moiety: This can be done through nucleophilic substitution reactions where the benzoxazepine intermediate reacts with 3-methoxyphenoxyacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzoxazepine ring.
Reduction: Reduction reactions could target the carbonyl group in the benzoxazepine ring.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halides (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide may have various applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, altering their activity, and thereby affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzoxazepines: Compounds with similar benzoxazepine structures.
Phenoxyacetamides: Compounds containing the phenoxyacetamide moiety.
Uniqueness
The unique combination of the benzoxazepine ring and the methoxyphenoxyacetamide moiety may confer specific properties, such as enhanced binding affinity or selectivity for certain targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-5-11-25-19-12-16(9-10-20(19)30-15-23(2,3)22(25)27)24-21(26)14-29-18-8-6-7-17(13-18)28-4/h6-10,12-13H,5,11,14-15H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTQIHWDONAMOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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